(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
A metabolite of Carbamazepine
Scientific Research Applications
Benzazepine Derivatives in Chemical Synthesis
Benzazepine Derivatives and Hydrogen-bonded Assembly : A study by Guerrero et al. (2014) investigated benzazepine derivatives, including their hydrogen-bonded assembly in various dimensions. This research contributes to understanding the structural and chemical properties of benzazepine-related compounds (Guerrero et al., 2014).
Synthesis of Tetrahydro-1-benzazepine-2-carboxylic Acids : In another study, Guerrero et al. (2020) reported a method for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids, showcasing the versatility of these compounds in chemical synthesis (Guerrero et al., 2020).
Chemical Synthesis Techniques
Friedel–Crafts Chemistry for Benzazepine Synthesis : El-Aal and Khalaf (2013) utilized Friedel–Crafts cyclialkylations for the synthesis of benzo[b][1]benzazepine derivatives, demonstrating an efficient approach to polytricyclic amines (El-Aal & Khalaf, 2013).
Synthesis of CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing CCR5 antagonists that involve benzazepine structures, indicating the compound's potential in medicinal chemistry (Ikemoto et al., 2005).
Structural and Mechanistic Studies
Benzazepine Derivatives in Structural Studies : A chapter by Kasparek (1974) discusses the structural aspects of benzazepines, providing insights into the chemical and physical characteristics of these compounds (Kasparek, 1974).
Dopaminergic Activity of Benzazepines : Pfeiffer et al. (1982) studied the dopaminergic activity of certain benzazepine derivatives, highlighting their relevance in neurological research (Pfeiffer et al., 1982).
Synthesis and Applications
- Novel Synthesis Approaches : Ackerman et al. (1972) demonstrated a new synthesis method for benzazepine derivatives, illustrating the compound's utility in organic synthesis (Ackerman et al., 1972).
Properties
CAS No. |
60342-79-2 |
---|---|
Molecular Formula |
C21H20N2O7 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19+/m0/s1 |
InChI Key |
VKZWFMGCAPKSML-QXCZDIPSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
β-D-Glucopyranuronic acid, 1-deoxy-1-[(5H-dibenz[b,f]azepin-5-ylcarbonyl)amino]- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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